molecular formula C14H14BrNO2 B11027370 8-bromo-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione

8-bromo-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione

Cat. No.: B11027370
M. Wt: 308.17 g/mol
InChI Key: YBSNMFSPSCKRAG-UHFFFAOYSA-N
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Description

8-bromo-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound belongs to the class of pyrroloquinoline derivatives, which are known for their diverse pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-bromo-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione typically involves the bromination of pyrroloquinoline derivatives. One common method involves the reaction of pyrrolo[3,2,1-ij]quinoline-1,2-dione with N-bromosuccinimide (NBS) in dimethylformamide (DMF) at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling brominating agents.

Chemical Reactions Analysis

Types of Reactions

8-bromo-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can replace the bromine atom under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products

The major products formed depend on the specific reactions. For example, substitution reactions can yield various derivatives depending on the nucleophile used .

Scientific Research Applications

8-bromo-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-bromo-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione involves its interaction with specific molecular targets. For instance, as an anticoagulant, it inhibits coagulation factors Xa and XIa, which play crucial roles in the blood clotting cascade . This inhibition prevents the formation of blood clots, making it a potential therapeutic agent for thrombotic disorders.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the bromine atom in 8-bromo-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione makes it unique compared to its analogs. This bromine atom can be a site for further functionalization, allowing the synthesis of a wide range of derivatives with potentially diverse biological activities .

Properties

Molecular Formula

C14H14BrNO2

Molecular Weight

308.17 g/mol

IUPAC Name

6-bromo-9,11,11-trimethyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-2,3-dione

InChI

InChI=1S/C14H14BrNO2/c1-7-6-14(2,3)16-11-9(7)4-8(15)5-10(11)12(17)13(16)18/h4-5,7H,6H2,1-3H3

InChI Key

YBSNMFSPSCKRAG-UHFFFAOYSA-N

Canonical SMILES

CC1CC(N2C3=C1C=C(C=C3C(=O)C2=O)Br)(C)C

Origin of Product

United States

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